(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride” appears to be a complex organic compound. The fluoren-9-yl group suggests that it may be a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid, which are commonly used in peptide synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group with a Fmoc group, followed by esterification of the carboxylic acid. The stereochemistry would need to be controlled to ensure the correct isomer is produced.Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The Fmoc group is a bulky, aromatic group which can protect the amino group during synthesis.Chemical Reactions Analysis
As an Fmoc-protected amino acid, this compound would be expected to participate in peptide coupling reactions to form peptides or proteins. The Fmoc group can be removed under mildly basic conditions to reveal the free amino group.Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions. The compound is likely to be solid at room temperature, and due to the presence of polar groups, it may be soluble in polar solvents.Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific toxicity data, it’s difficult to provide detailed safety information.
Future Directions
Future research could involve the synthesis of this compound and its incorporation into peptides or proteins to study its effects. It could also involve the exploration of its physical and chemical properties, and its potential applications in biochemistry or medicine.
properties
IUPAC Name |
methyl (2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25);1H/t13-,19-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJVXUXVCRVKJT-VCUOZSJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592089 |
Source
|
Record name | Methyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
1279038-07-1, 1212153-95-1 |
Source
|
Record name | L-Proline, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279038-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.